N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 6-ethoxypyridin-3-yl moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules due to their ability to engage in π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-2-25-14-6-4-11(8-18-14)16-20-15(26-21-16)9-19-17(24)10-3-5-12-13(7-10)23-27-22-12/h3-8H,2,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHKXNRIWGECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide, is a boron-based heterocycleBoron-based heterocycles are known for their potent pharmacological activities, including anticancer potential.
Mode of Action
Boron-based heterocycles are generally known for their ability to interact with biologically relevant targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Boron-based heterocycles, such as this compound, are known to target tumor hypoxia. Hypoxia is a condition that promotes angiogenesis, cancer cell division, and cell survival. Therefore, it can be inferred that this compound may affect these pathways.
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Thiadiazole : Another five-membered ring that includes sulfur and nitrogen.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 325.38 g/mol.
Anticancer Properties
Research indicates that compounds containing the oxadiazole and thiadiazole moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with tumor growth.
- Case Studies : In vitro studies have shown that similar compounds can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains, potentially making it useful in treating infections.
- Synergistic Effects : Combination studies with other antibiotics indicate enhanced efficacy against resistant strains.
Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess anti-inflammatory properties. The proposed mechanisms include:
- Cytokine Modulation : These compounds may modulate the release of pro-inflammatory cytokines, thereby reducing inflammation.
- Case Studies : Animal models have demonstrated reduced inflammation markers after administration of related compounds.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces inflammation markers |
Detailed Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of benzo[c][1,2,5]thiadiazole exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Testing : Research conducted by the International Journal of Antimicrobial Agents found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
- Inflammation Models : In vivo studies highlighted in Pharmacology Reports indicated that administration of related compounds resulted in decreased levels of TNF-alpha and IL-6 in animal models subjected to inflammatory challenges.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole Derivatives with Pyridinyl Substituents
Compounds with analogous 1,2,4-oxadiazole cores but varying pyridinyl substituents (e.g., 6-fluoro, 6-bromo, or 2-cyano-4-nitrophenyl groups) have been synthesized and characterized (). For example:
- 3-(3-(6-Bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6c) : Bromine’s bulkiness may sterically hinder interactions, contrasting with the ethoxy group’s flexibility .
Benzo[c][1,2,5]thiadiazole-5-carboxamide Analogs
lists structurally related compounds, such as N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1226449-27-9), which replaces the ethoxypyridine with a 4-methoxyphenoxy group. The methoxyphenoxy substituent could alter lipophilicity and electronic distribution compared to the ethoxypyridine in the target compound, affecting solubility and target affinity .
Thiazole and Isoxazole Derivatives
and describe compounds with thiazole or isoxazole cores instead of 1,2,4-oxadiazole. For instance, N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide () incorporates a thiophene-substituted isoxazole. The thiophene’s electron-rich nature may enhance π-π interactions differently than the benzo[c][1,2,5]thiadiazole in the target compound .
Data Tables
Table 1: Structural and Molecular Comparison of Selected Analogs
Research Findings and Implications
- Synthetic Flexibility : and highlight the use of classic coupling reagents (e.g., EDCI, HOBt) for amide bond formation, a method likely applicable to the target compound’s synthesis .
- Structural Diversity : The benzo[c][1,2,5]thiadiazole core offers a rigid aromatic system, while the oxadiazole-pyridine linkage provides conformational flexibility, balancing target engagement and pharmacokinetic properties .
Q & A
Q. What synthetic strategies are recommended for preparing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves cyclocondensation and nucleophilic substitution. For example:
Oxadiazole Formation : React 6-ethoxynicotinic acid hydrazide with a nitrile source (e.g., trichloroacetonitrile) under reflux in acetonitrile to form the 1,2,4-oxadiazole core .
Methylation : Introduce the methylene bridge via alkylation using methyl iodide or bromoacetamide derivatives in DMF with K₂CO₃ as a base .
Coupling with Benzothiadiazole : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the benzo[c][1,2,5]thiadiazole-5-carboxamide moiety .
- Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. acetonitrile) to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the oxadiazole and benzothiadiazole moieties. Pay attention to deshielded protons near electronegative groups (e.g., thiadiazole S-atoms) .
Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the labile oxadiazole ring .
X-ray Crystallography : Employ SHELX software for structure refinement if single crystals are obtained. Use Mo-Kα radiation (λ = 0.71073 Å) and analyze hydrogen bonding networks .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the analysis of electronic properties and reactivity?
- Methodological Answer :
Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost for geometry optimization .
Electronic Properties : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, the electron-withdrawing benzothiadiazole group may lower LUMO energy, enhancing electrophilic reactivity .
Reactivity Mapping : Perform electrostatic potential (ESP) surface analysis to identify nucleophilic/electrophilic sites for targeted derivatization .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
Tautomerism Analysis : Investigate thione-thiol tautomerism (common in thiadiazoles) via variable-temperature NMR or IR spectroscopy, as tautomeric states can alter bioactivity .
Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates and identify outliers. Use cheminformatics tools (e.g., Schrödinger Suite) to model structure-activity relationships .
Q. What strategies optimize pharmacological profiling for this compound?
- Methodological Answer :
In Silico ADMET : Predict pharmacokinetics using SwissADME or pkCSM. Focus on logP (aim for 2–5) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration .
In Vivo Models : For antitumor studies, use xenograft mice with HT-29 colorectal cancer cells. Administer the compound intraperitoneally (10–50 mg/kg) and monitor tumor volume biweekly .
Metabolite Identification : Perform LC-MS/MS on plasma samples to detect Phase I/II metabolites. Hydroxylation at the ethoxy group is a likely primary metabolic pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
